

5-Nitro-1H-imidazole-4-carbaldehyde CAS number and synonyms

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Compound of Interest

Compound Name: 5-Nitro-1H-imidazole-4-carbaldehyde

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An In-depth Technical Guide: **5-Nitro-1H-imidazole-4-carbaldehyde**

Introduction

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum anti-infective properties.[1][2] Since the discovery of azomycin, the first natural nitroimidazole, this chemical moiety has led to the development of life-saving drugs like metronidazole, which are crucial in treating infections caused by anaerobic bacteria and protozoa.[1][2] **5-Nitro-1H-imidazole-4-carbaldehyde** (CAS: 81246-34-6) emerges as a pivotal intermediate in this field. Its dual functionality, featuring a reactive aldehyde group and the biologically active nitroimidazole core, makes it a versatile building block for synthesizing novel therapeutic agents and complex molecular architectures.[3][4][5] This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in modern drug discovery for researchers and scientists.

Chemical Identity and Properties

Correctly identifying a chemical entity is fundamental for research and development. The CAS number, molecular formula, and various synonyms are crucial for accurate documentation and procurement.

Identification

Identifier	Value
CAS Number	81246-34-6[6][7][8][9]
IUPAC Name	5-nitro-1H-imidazole-4-carbaldehyde[7]
Molecular Formula	C ₄ H ₃ N ₃ O ₃ [6][7][8]
Synonyms	1H-Imidazole-4-carboxaldehyde, 5-nitro-; 5(4)-Nitro-4(5)-imidazolecarboxaldehyde; 5-Nitro-4-imidazole aldehyde; 4-Nitro-1H-imidazole-5-carbaldehyde[6][7]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity in synthetic protocols.

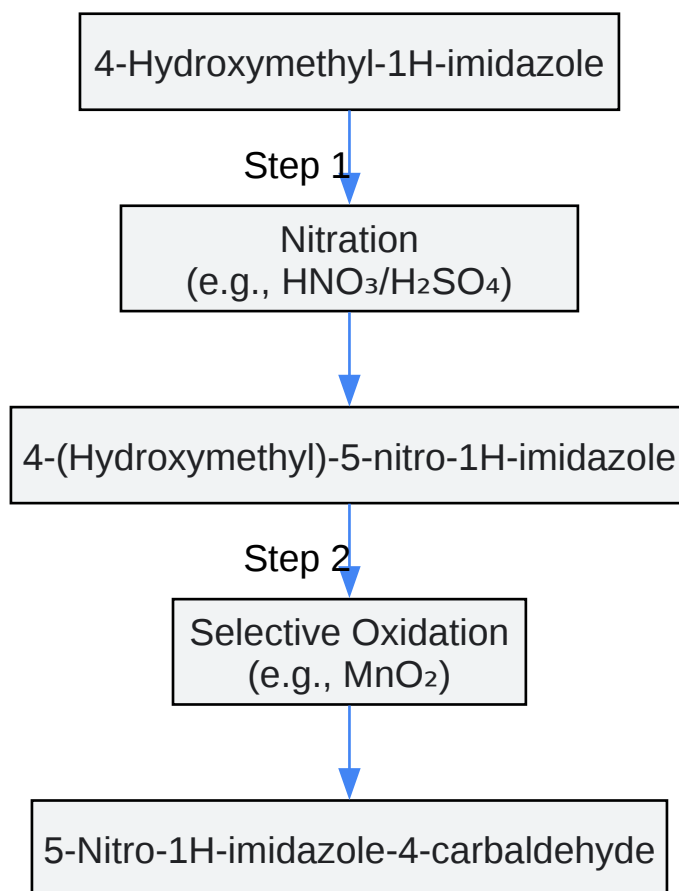
Property	Value
Molecular Weight	141.08 g/mol [6][8]
Exact Mass	141.01744097 Da[7]
Appearance	White to light yellow solid[3]
Storage	Room temperature, in a dry, sealed place[6][9]
Purity	Typically ≥97%[9]

Synthesis and Characterization

The synthesis of imidazole aldehydes often involves the oxidation of the corresponding hydroxymethylimidazole.[10] While a specific, detailed protocol for **5-Nitro-1H-imidazole-4-carbaldehyde** is not readily available in a single source, a representative synthesis can be inferred from established methods for similar structures.

Representative Synthetic Workflow

The synthesis generally involves the nitration of an imidazole precursor followed by the introduction or modification of the formyl group. A common route is the oxidation of 4-(hydroxymethyl)-5-nitro-1H-imidazole.



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Caption: Generalized synthetic workflow for **5-Nitro-1H-imidazole-4-carbaldehyde**.

Experimental Protocol: Oxidation of 4-(Hydroxymethyl)-5-nitro-1H-imidazole

This protocol is a generalized procedure based on the oxidation of hydroxymethylimidazoles. [\[10\]](#)

- **Dissolution:** Dissolve the precursor, 4-(hydroxymethyl)-5-nitro-1H-imidazole, in a suitable solvent such as methanol or acetone in a reaction vessel.

- **Addition of Oxidant:** Add an oxidizing agent, such as manganese dioxide (MnO_2), to the solution. A molar excess of the oxidant is typically used to ensure complete conversion.[\[10\]](#)
- **Reaction:** Stir the mixture at a controlled temperature (e.g., 40°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[\[10\]](#)
- **Filtration:** After cooling the reaction mixture to room temperature, filter off the solid manganese dioxide.[\[10\]](#)
- **Purification:** Wash the filtered solid with the solvent to recover any adsorbed product. Combine the filtrate and washings.
- **Isolation:** Remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization to yield **5-Nitro-1H-imidazole-4-carbaldehyde**.[\[10\]](#)

Characterization

- **^1H -NMR:** The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton (CHO), the imidazole ring proton (C2-H), and the N-H proton.
- **^{13}C -NMR:** The carbon spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde, as well as the carbons of the imidazole ring, with the carbon attached to the nitro group being significantly downfield.
- **IR Spectroscopy:** Key vibrational bands would include those for the N-H stretch, C=O stretch of the aldehyde, and the asymmetric and symmetric stretches of the C-NO_2 group.
- **Mass Spectrometry:** The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (141.08 g/mol).[\[6\]](#)

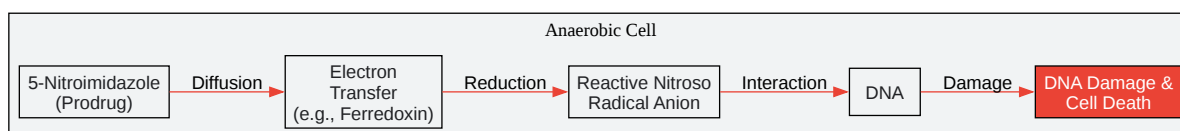
Role in Medicinal Chemistry and Drug Development

The true value of **5-Nitro-1H-imidazole-4-carbaldehyde** lies in its application as a versatile scaffold in the synthesis of new chemical entities with potential therapeutic value.

Mechanism of Action of 5-Nitroimidazoles

The biological activity of 5-nitroimidazoles is a classic example of prodrug activation. These compounds are typically non-toxic until the nitro group is reduced within anaerobic cells.[11]

- **Cellular Uptake:** The neutral nitroimidazole molecule diffuses into the target cell (e.g., an anaerobic bacterium or protozoan).
- **Reductive Activation:** Inside the low-redox-potential environment of the anaerobe, enzymes donate electrons to the nitro group. This reduction forms a highly reactive nitroso radical anion.[12]
- **DNA Damage:** This reactive intermediate can covalently bind to and induce breaks in the helical structure of DNA, inhibiting nucleic acid synthesis and leading to cell death.[12]



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Caption: Mechanism of action for 5-nitroimidazole-based drugs.

Applications as a Synthetic Intermediate

The aldehyde functional group of **5-Nitro-1H-imidazole-4-carbaldehyde** is a gateway to a vast array of chemical transformations, allowing for the synthesis of diverse compound libraries.

- **Schiff Base Formation:** The aldehyde readily reacts with primary amines to form imines (Schiff bases), which are important intermediates for creating more complex heterocyclic systems or as ligands in coordination chemistry.[11]
- **Reductive Amination:** The aldehyde can undergo reductive amination to introduce substituted amino groups, a common strategy in drug design to modulate solubility and target binding.

- **Wittig and Related Reactions:** Carbon-carbon bonds can be formed via reactions like the Wittig reaction, extending the carbon skeleton to build more elaborate structures.
- **Building Block for Protein Degraders:** The compound is listed as a building block for protein degraders, suggesting its use in synthesizing molecules for targeted protein degradation (e.g., PROTACs), a cutting-edge area of drug development.^[9]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol illustrates the utility of **5-Nitro-1H-imidazole-4-carbaldehyde** as a starting material.

- **Reactant Preparation:** In a round-bottom flask, dissolve 1 equivalent of **5-Nitro-1H-imidazole-4-carbaldehyde** in a suitable solvent like ethanol or methanol.
- **Amine Addition:** Add a solution of 1 equivalent of a selected primary amine (e.g., aniline or a substituted aniline) to the flask.
- **Catalysis:** Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.
- **Reaction:** Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. Formation of the imine is often accompanied by the elimination of water.^[11]
- **Product Isolation:** Upon completion, the Schiff base product may precipitate from the solution upon cooling. Alternatively, the solvent can be removed under vacuum, and the product purified by recrystallization or column chromatography.
- **Characterization:** Confirm the structure of the resulting imine using NMR, IR, and mass spectrometry, noting the disappearance of the aldehyde proton signal and the appearance of the imine (C=N) signals.

Conclusion

5-Nitro-1H-imidazole-4-carbaldehyde is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined structure, coupled with the potent biological activity of the 5-nitroimidazole core, provides a reliable starting point for the synthesis of novel therapeutics.[1][2][12] From its foundational role in creating anti-infective agents to its potential application in advanced fields like targeted protein degradation, this molecule continues to be a subject of significant scientific interest.[9] The protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the synthetic versatility and biological potential of this important building block.

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